molecular formula C21H23N3O4S B11236380 4-methoxy-2,5-dimethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

4-methoxy-2,5-dimethyl-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B11236380
M. Wt: 413.5 g/mol
InChI Key: UMBSGEOSQSCAQU-UHFFFAOYSA-N
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Description

4-METHOXY-2,5-DIMETHYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-2,5-DIMETHYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzene Sulfonamide Core:

    Attachment of the Pyridazinyl Group: This step involves the coupling of the benzene sulfonamide core with a pyridazinyl derivative through an ether linkage.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-2,5-DIMETHYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy and dimethyl groups can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

4-METHOXY-2,5-DIMETHYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme interactions.

    Medicine: Its structure suggests potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-METHOXY-2,5-DIMETHYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridazinyl group may enhance binding affinity and specificity, while the methoxy and dimethyl groups can modulate the compound’s overall properties.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE: Similar sulfonamide structure but with different substituents.

    2,5-DIMETHYL-4-METHOXY-3(2H)-FURANONE: Similar methoxy and dimethyl groups but different core structure.

Uniqueness

4-METHOXY-2,5-DIMETHYL-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups and the presence of the pyridazinyl moiety, which can confer specific biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

4-methoxy-2,5-dimethyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide

InChI

InChI=1S/C21H23N3O4S/c1-15-14-20(16(2)13-19(15)27-3)29(25,26)22-11-12-28-21-10-9-18(23-24-21)17-7-5-4-6-8-17/h4-10,13-14,22H,11-12H2,1-3H3

InChI Key

UMBSGEOSQSCAQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3)C)OC

Origin of Product

United States

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